molecular formula C42H81NO6 B3050953 Nitrilotriethylene trilaurate CAS No. 3002-20-8

Nitrilotriethylene trilaurate

Cat. No.: B3050953
CAS No.: 3002-20-8
M. Wt: 696.1 g/mol
InChI Key: AKXHFKRRKWIXRH-UHFFFAOYSA-N
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Description

Nitrilotriethylene trilaurate is a chemical compound with the molecular formula C42H81NO6 and a molecular weight of 696.096 g/mol. It is known for its unique structure, which includes three laurate (dodecanoate) groups attached to a nitrilotriethylene backbone. This compound is primarily used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitrilotriethylene trilaurate typically involves the esterification of nitrilotriethylene with lauric acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C for several hours to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to maintain optimal conditions. The final product is often subjected to additional purification steps, such as vacuum distillation, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Nitrilotriethylene trilaurate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of nitrilotriethylene and lauric acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Nitrilotriethylene and lauric acid.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Nitrilotriethylene trilaurate has several applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial products

Mechanism of Action

The mechanism of action of nitrilotriethylene trilaurate primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps stabilize emulsions by preventing the coalescence of droplets. The molecular targets and pathways involved include interactions with lipid membranes and proteins, which can alter their structure and function .

Comparison with Similar Compounds

    Nitrilotriacetic acid: Similar structure but lacks the laurate groups.

    Ethylenediaminetetraacetic acid (EDTA): A chelating agent with a similar backbone but different functional groups.

    Trisodium nitrilotriacetate: A sodium salt derivative of nitrilotriacetic acid.

Uniqueness: Nitrilotriethylene trilaurate is unique due to its combination of a nitrilotriethylene backbone with three laurate groups, providing both chelating and surfactant properties. This dual functionality makes it particularly useful in applications requiring both properties, such as in complex formulations for industrial and research purposes .

Properties

IUPAC Name

2-[bis(2-dodecanoyloxyethyl)amino]ethyl dodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO6/c1-4-7-10-13-16-19-22-25-28-31-40(44)47-37-34-43(35-38-48-41(45)32-29-26-23-20-17-14-11-8-5-2)36-39-49-42(46)33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXHFKRRKWIXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCC)CCOC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952430
Record name Nitrilotri(ethane-2,1-diyl) tridodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3002-20-8
Record name Dodecanoic acid, 1,1′,1′′-(nitrilotri-2,1-ethanediyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3002-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, 1,1',1''-(nitrilotri-2,1-ethanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, 1,1',1''-(nitrilotri-2,1-ethanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nitrilotri(ethane-2,1-diyl) tridodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrilotriethylene trilaurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.174
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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